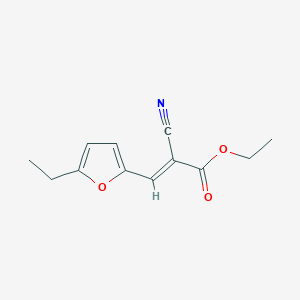
2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their adhesive properties and are widely used in various industrial and medical applications. The unique structure of this compound, featuring a cyano group and a furan ring, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) typically involves the reaction of ethyl cyanoacetate with 5-ethylfurfural in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the final product. The reaction conditions usually include:
- Temperature: 60-80°C
- Solvent: Ethanol or methanol
- Reaction time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Carboxylic acids
Wissenschaftliche Forschungsanwendungen
2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) has various applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a bioadhesive in tissue engineering.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of adhesives and sealants.
Wirkmechanismus
The mechanism of action of 2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) involves its ability to form strong covalent bonds with various substrates. The cyano group and the ester functionality play crucial roles in its reactivity. The compound can interact with nucleophiles, leading to the formation of stable adducts. In biological systems, it may interact with proteins and other biomolecules, facilitating adhesion and bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-cyanoacrylate
- Ethyl 2-cyanoacrylate
- Butyl 2-cyanoacrylate
Comparison
Compared to other cyanoacrylates, 2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) has a unique furan ring, which imparts distinct chemical properties. This structural feature may enhance its adhesive strength and biocompatibility, making it suitable for specialized applications in medicine and industry.
Eigenschaften
Molekularformel |
C12H13NO3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
ethyl (E)-2-cyano-3-(5-ethylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H13NO3/c1-3-10-5-6-11(16-10)7-9(8-13)12(14)15-4-2/h5-7H,3-4H2,1-2H3/b9-7+ |
InChI-Schlüssel |
FTPXQMZVVXQLNQ-VQHVLOKHSA-N |
Isomerische SMILES |
CCC1=CC=C(O1)/C=C(\C#N)/C(=O)OCC |
Kanonische SMILES |
CCC1=CC=C(O1)C=C(C#N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


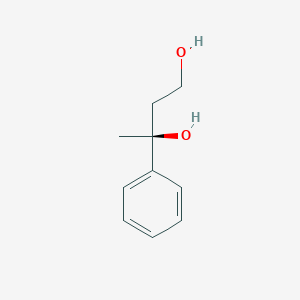

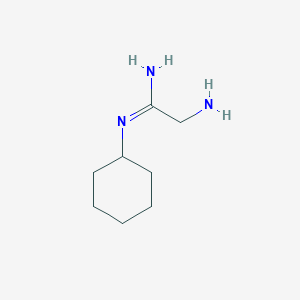
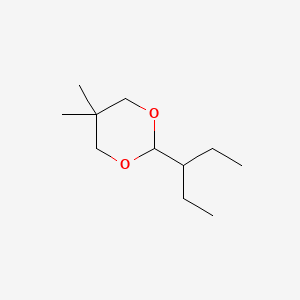
![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
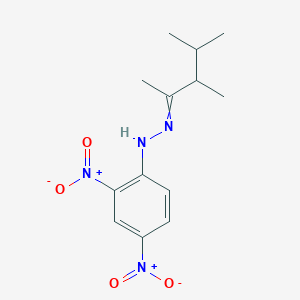
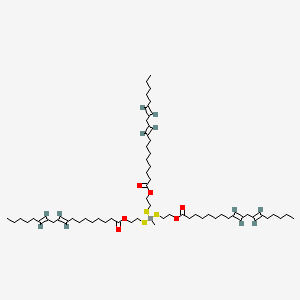
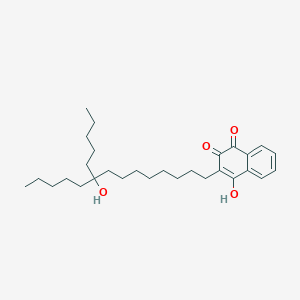

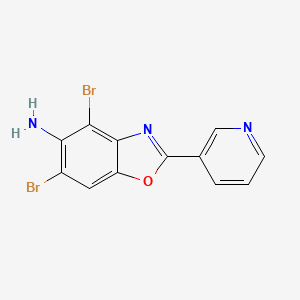
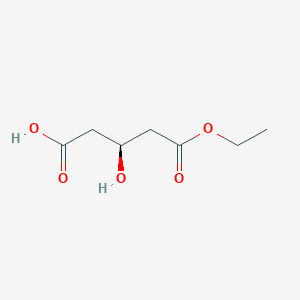

![N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine](/img/structure/B13801183.png)
![(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester](/img/structure/B13801198.png)
